molecular formula C18H19BrN2O3S B12187304 1-(4-bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(4-bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B12187304
M. Wt: 423.3 g/mol
InChI Key: YVPZCZSYRPAABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromine atom, a propoxy group, and a benzenesulfonyl group attached to an imidazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the bromine, propoxy, and benzenesulfonyl groups. Common synthetic routes may include:

    Step 1: Formation of the imidazole ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the bromine atom via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Step 3: Attachment of the propoxy group through nucleophilic substitution reactions.

    Step 4: Introduction of the benzenesulfonyl group via sulfonylation reactions using reagents like benzenesulfonyl chloride.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halides, acids, and bases.

    Hydrolysis: The compound may undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of certain bonds and formation of new products.

Scientific Research Applications

1-(4-Bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Bromo-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:

  • 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Bromo-3-propoxybenzenesulfonyl)-1H-pyrazole

These compounds share similar structural features but differ in their specific functional groups and overall chemical properties

Properties

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C18H19BrN2O3S/c1-2-12-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3

InChI Key

YVPZCZSYRPAABD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.